Cbz-D-phenylalaninol

Vue d'ensemble

Description

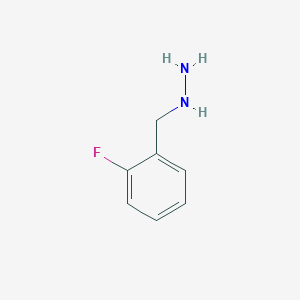

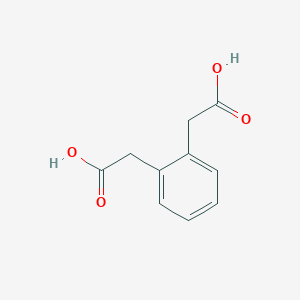

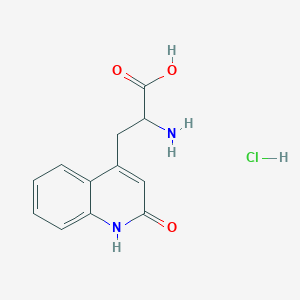

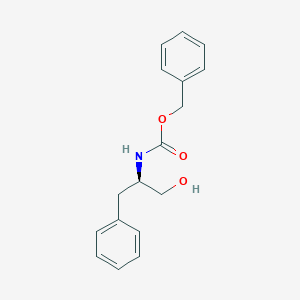

Cbz-D-Phenylalaninol is a chemical compound with the molecular formula C17H19NO3 . It is a white to light yellow crystal powder . It is used in the synthesis of aminophenylpropanyl phosphate derivatives which has pin1 inhibitory activity .

Synthesis Analysis

Cbz-D-Phenylalaninol can be synthesized from D(+)-Phenylalaninol and Phenyl chloroformate . There are also other synthesis methods available .

Molecular Structure Analysis

The molecular structure of Cbz-D-Phenylalaninol is represented by the molecular formula C17H19NO3 . The IUPAC name for this compound is benzyl N - [ (2 R )-1-hydroxy-3-phenylpropan-2-yl]carbamate .

Physical And Chemical Properties Analysis

Cbz-D-Phenylalaninol is a white to light yellow crystal powder . It has a molecular weight of 285.34 g/mol .

Applications De Recherche Scientifique

Asymmetric Michael Reactions

D-Phenylalaninol is used as a chiral auxiliary for asymmetric Michael reactions . These reactions are a powerful tool in synthetic chemistry for the construction of carbon-carbon bonds, providing a method for forming complex, chiral molecules.

Inhibition of Intestinal Phenylalanine Absorption

D-Phenylalaninol is an enantiomer of L-Phenylalaninol, which is known to inhibit intestinal Phenylalanine absorption . This could have potential implications in the treatment of conditions such as Phenylketonuria, a genetic disorder that affects the body’s ability to metabolize the amino acid phenylalanine.

3. Inhibition of Enzymes Breaking Down Endorphins D-Phenylalaninol acts as an inhibiting agent to the enzymes which are responsible for the breakdown of endorphins . This could potentially be used in pain management, as endorphins are the body’s natural painkillers.

Ozonation of Pharmaceuticals

In environmental science, D-Phenylalaninol has been studied in the context of ozonation of pharmaceuticals . Ozonation is a water treatment process that destroys harmful contaminants in water. D-Phenylalaninol and its transformation products have been investigated for their behavior during ozonation .

Safety and Hazards

When handling Cbz-D-Phenylalaninol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mécanisme D'action

Target of Action

Cbz-D-phenylalaninol is a derivative of D-Phenylalanine . D-Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .

Mode of Action

It’s parent compound, d-phenylalanine, is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine

Biochemical Pathways

D-phenylalanine, from which cbz-d-phenylalaninol is derived, is involved in the synthesis of aminophenylpropanyl phosphate derivatives which has pin1 inhibitory activity .

Pharmacokinetics

It’s worth noting that the parent compound, d-phenylalanine, exhibits nonlinear pharmacokinetics, attributed to its nonlinear metabolism caused by autoinduction .

Result of Action

It’s used in the synthesis of aminophenylpropanyl phosphate derivatives which has pin1 inhibitory activity .

Action Environment

It’s known that the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated environment .

Propriétés

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMJJCPZPAO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974418 | |

| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-D-phenylalaninol | |

CAS RN |

58917-85-4 | |

| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.